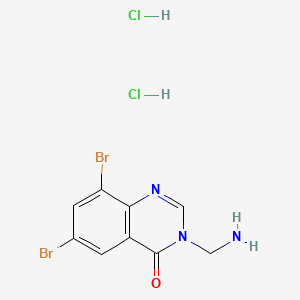
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine atoms and an aminomethyl group in this compound enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-halobenzamides and aryl aldehydes.
Catalysis: A copper(I) catalyst is often used to facilitate the reaction.
Reaction Steps: The process involves C–N coupling, reductive amination, cyclization, and oxidation.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of metal catalysts and efficient reaction conditions, such as those involving copper(I) catalysis, are likely to be employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the bromine atoms or the aminomethyl group.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinones and aminomethyl derivatives, which can have enhanced biological activities.
Scientific Research Applications
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the aminomethyl group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-one: A simpler analog without the bromine atoms and aminomethyl group.
2-Aminoquinazolin-4(3H)-one: Contains an amino group at the 2-position instead of the aminomethyl group.
Indolo[1,2-a]quinazolinones: These compounds have an indole ring fused to the quinazolinone core.
Uniqueness
4(3H)-Quinazolinone, 3-(aminomethyl)-6,8-dibromo-, dihydrochloride is unique due to the presence of bromine atoms and an aminomethyl group, which enhance its reactivity and potential for diverse chemical transformations. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
75159-33-0 |
|---|---|
Molecular Formula |
C9H9Br2Cl2N3O |
Molecular Weight |
405.90 g/mol |
IUPAC Name |
3-(aminomethyl)-6,8-dibromoquinazolin-4-one;dihydrochloride |
InChI |
InChI=1S/C9H7Br2N3O.2ClH/c10-5-1-6-8(7(11)2-5)13-4-14(3-12)9(6)15;;/h1-2,4H,3,12H2;2*1H |
InChI Key |
TYFMWSKHROOOQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)N(C=N2)CN)Br)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















